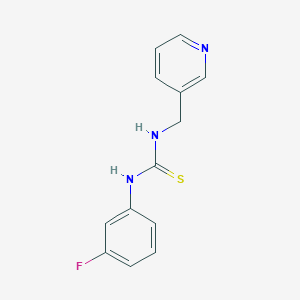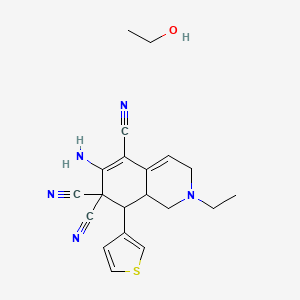
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both fluorophenyl and pyridinyl groups in its structure makes this compound particularly interesting for research and development.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-fluoroaniline with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinyl groups can enhance its binding affinity and specificity. The thiourea group can form hydrogen bonds and other interactions with the target, leading to the modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(3-Fluorophenyl)-3-(pyridin-2-ylmethyl)thiourea: Similar structure but with the pyridinyl group at a different position, which can influence its binding properties and mechanism of action.
1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur, which can alter its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIBBRHVVVARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![N-ethyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)
![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-, bromide](/img/structure/B5230151.png)

![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)

![2-[3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5230193.png)
![N-[2-(diethylamino)ethyl]-N'-[(2Z)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2(3H)-ylidene]ethanediamide](/img/structure/B5230206.png)
![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)
